molecular formula C36H57NO2 B4626704 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol) CAS No. 2301-85-1

4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol)

Cat. No. B4626704
CAS RN: 2301-85-1
M. Wt: 535.8 g/mol
InChI Key: MINYVFNOQBOOID-UHFFFAOYSA-N
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Description

4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol), also known as CHPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHPB belongs to the class of bisphenol compounds and is known for its antioxidant and anti-inflammatory properties.

Scientific Research Applications

Antioxidant Properties and Transformations

  • A study by Zikmund et al. (1972) explored the antioxidative properties and transformations of a related compound, 2,2′-methylenebis(4-methyl-6-tert, butylphenol), during the inhibited oxidation of tetralin and isotactic polypropylene. The research identified compounds formed during the oxidation process and confirmed their antioxidative activity, providing insights into how similar compounds, including 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol), could function as antioxidants in various applications (Zikmund, Taimr, Čoupek, & Pospíšil, 1972).

Catalytic Applications

  • Qian, Dawe, and Kozak (2011) discussed the catalytic alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes, highlighting the potential of these complexes in facilitating C-C cross-coupling reactions. This research suggests that complexes derived from compounds like 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol) could serve as efficient catalysts in organic synthesis (Qian, Dawe, & Kozak, 2011).

Polymer Chemistry

  • Research by Chern and Tsai (2008) on novel polyimides derived from unsymmetric bis(aminophenoxy)-substituted compounds, including those with di-tert-butyl groups, demonstrated the importance of such structures in producing materials with low dielectric constants, excellent solubility, and high thermal stability. These findings underscore the potential of using 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol) in the development of advanced polymeric materials (Chern & Tsai, 2008).

Copolymerization Catalysts

  • Devaine-Pressing, Dawe, and Kozak (2015) highlighted the role of chromium(III) amino-bis(phenolato) complexes in the copolymerization of cyclohexene oxide and carbon dioxide, demonstrating the utility of such complexes in producing polycarbonates. This research points to the potential application of related compounds in environmentally friendly polymer production processes (Devaine-Pressing, Dawe, & Kozak, 2015).

properties

IUPAC Name

2,6-ditert-butyl-4-[[cyclohexyl-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H57NO2/c1-33(2,3)27-18-24(19-28(31(27)38)34(4,5)6)22-37(26-16-14-13-15-17-26)23-25-20-29(35(7,8)9)32(39)30(21-25)36(10,11)12/h18-21,26,38-39H,13-17,22-23H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINYVFNOQBOOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H57NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2301-85-1
Record name Phenol, 4,4′-[(cyclohexylimino)bis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2301-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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